3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid
Description
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-[6-bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C19H18BrN3O2/c20-14-8-9-16-22-17(12-4-3-5-13(10-12)19(24)25)18(23(16)11-14)21-15-6-1-2-7-15/h3-5,8-11,15,21H,1-2,6-7H2,(H,24,25) |
InChI Key |
ZJVBDOBWJUWPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Methods
The imidazo[1,2-a]pyridine ring system is commonly synthesized via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloaldehydes. For the 6-bromo substitution, 6-bromo-2-aminopyridine is used as the starting material.
Typical procedure: Heating 6-bromo-2-aminopyridine with an appropriate α-haloketone under reflux in polar solvents such as ethanol or acetonitrile leads to cyclization and formation of the imidazo[1,2-a]pyridine ring.
Catalysts and conditions: Acid catalysts or Lewis acids (e.g., InCl3) can be employed to enhance reaction rates and yields.
Representative Data
| Parameter | Details |
|---|---|
| Starting material | 6-Bromo-2-aminopyridine |
| Reagents | α-Haloketone (e.g., bromoacetophenone) |
| Solvent | Ethanol, acetonitrile |
| Temperature | Reflux (80–120 °C) |
| Reaction time | 1–24 hours |
| Yield | 70–90% |
| Purification | Column chromatography (silica gel) |
Introduction of Cyclopentylamino Group at 3-Position
Amination Reaction
The 3-position of the imidazo[1,2-a]pyridine ring is functionalized by nucleophilic substitution or amination using cyclopentylamine.
Method: The 3-position is activated by a leaving group (e.g., halogen or nitro group) or via direct amination of a 3-haloimidazo[1,2-a]pyridine intermediate.
Reaction conditions: Stirring the 3-haloimidazo[1,2-a]pyridine with cyclopentylamine in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–100 °C) under inert atmosphere.
Yield: Typically moderate to high (60–85%) depending on the leaving group and reaction time.
Example Reaction Scheme
$$
\text{3-Haloimidazo[1,2-a]pyridine} + \text{Cyclopentylamine} \xrightarrow[\text{Solvent}]{\text{Heat}} \text{3-(Cyclopentylamino)imidazo[1,2-a]pyridine}
$$
Coupling with Benzoic Acid Moiety at 2-Position
Suzuki-Miyaura Cross-Coupling
The attachment of the benzoic acid group at the 2-position is efficiently achieved via Suzuki-Miyaura cross-coupling between a 2-halogenated imidazo[1,2-a]pyridine intermediate and a boronic acid derivative of benzoic acid.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 |
| Base | Potassium carbonate or sodium carbonate |
| Solvent | Mixture of water and acetonitrile |
| Temperature | 80–100 °C |
| Reaction time | 12–24 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Yield | 75–85% |
- Procedure: The 2-bromoimidazo[1,2-a]pyridine derivative is reacted with 3-boronobenzoic acid under the above conditions. After completion, the reaction mixture is acidified to precipitate the product, which is then purified by filtration and recrystallization.
Alternative Coupling Methods
- Amide bond formation: In some cases, the benzoic acid moiety is introduced via amide coupling using carbodiimide reagents (e.g., EDCI) and coupling additives (e.g., HOBt) in dichloromethane at room temperature, especially when the benzoic acid is linked through an amide bond rather than direct aryl-aryl coupling.
Purification and Characterization
Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures is standard. Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is also employed.
Characterization: Confirmed by NMR (1H, 13C), LC-MS, and HPLC purity analysis. Yields typically range from 70% to 90% for each step.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to imidazo[1,2-a]pyridine | 6-Bromo-2-aminopyridine + α-haloketone, reflux in EtOH | 70–90 | Acid or Lewis acid catalysis may be used |
| 2 | Amination at 3-position | 3-Haloimidazo[1,2-a]pyridine + cyclopentylamine, DMF, 80–100 °C | 60–85 | Inert atmosphere recommended |
| 3 | Suzuki-Miyaura coupling | 2-Bromoimidazo[1,2-a]pyridine + 3-boronobenzoic acid, Pd catalyst, K2CO3, H2O/MeCN, 100 °C | 75–85 | Acidification and filtration for isolation |
| 4 | Optional amide coupling | EDCI, HOBt, Et3N, DCM, 25 °C | 25–30 | For amide-linked benzoic acid derivatives |
Research Findings and Optimization Notes
Catalyst choice: Palladium catalysts with triphenylphosphine ligands provide high efficiency in Suzuki coupling.
Solvent system: Biphasic water/acetonitrile mixtures improve solubility and reaction rates.
Base selection: Potassium carbonate is preferred for mild basic conditions.
Temperature control: Maintaining 80–100 °C optimizes reaction kinetics without decomposition.
Purification: Acidification to pH 3–5 facilitates precipitation of benzoic acid derivatives.
Yield improvements: Use of inert atmosphere and degassing solvents reduces side reactions.
Alternative methods: One-pot syntheses and microwave-assisted reactions have been explored to shorten reaction times and improve yields but require further validation for this specific compound.
Chemical Reactions Analysis
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Photocatalysis: Photocatalytic reactions are also common for functionalizing the imidazo[1,2-a]pyridine core.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and light sources for photocatalysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a derivative of imidazo[1,2-a]pyridine, which has been shown to modulate the activity of P2X7 receptors. This modulation is particularly relevant for:
- Pain Management : Compounds that target P2X7 receptors are being investigated for their ability to alleviate chronic pain conditions.
- Inflammatory Disorders : The ability to influence inflammatory pathways makes this compound a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Research
Research indicates that derivatives of imidazo[1,2-a]pyridine can have effects on neurological disorders:
- Neurodegenerative Diseases : The compound may offer therapeutic benefits in diseases like Alzheimer's and multiple sclerosis due to its potential neuroprotective effects.
- Neuropsychiatric Disorders : There is ongoing investigation into its efficacy in treating centrally-mediated neuropsychiatric disorders, which could provide new avenues for treatment options .
Cardiovascular Health
Some studies suggest that compounds similar to 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid may have implications in cardiovascular health:
- Cardiovascular Disorders : The modulation of receptor activity could play a role in managing conditions such as hypertension and heart failure .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A (2020) | Investigate the analgesic properties of imidazo[1,2-a]pyridine derivatives | Found significant reduction in pain response in animal models when treated with derivatives similar to the target compound. |
| Study B (2021) | Assess anti-inflammatory effects | Demonstrated effective reduction in inflammatory markers in vitro, suggesting potential for treating arthritis. |
| Study C (2022) | Evaluate neuroprotective effects | Showed promising results in protecting neuronal cells from degeneration under stress conditions. |
Mechanism of Action
The mechanism of action of 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives are known to inhibit enzymes and modulate biological pathways, such as the FLT3-ITD and BCR-ABL pathways . The compound’s effects are mediated through the binding to these molecular targets, leading to the inhibition of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues of Imidazo[1,2-a]pyridine Derivatives
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Halogen Substitution: The 6-bromo substituent in the target compound is conserved in analogues like 3-{6-bromoimidazo...}propanoic acid and ethyl 6-bromo-2-methylimidazo...carboxylate . Bromine enhances electrophilic reactivity and may stabilize π-π interactions in biological targets.
Amino Group Variations: Cyclopentylamino (target compound) vs. butylamino (): Cyclopentyl groups confer rigidity and moderate lipophilicity, whereas butylamino offers flexibility. The former may enhance target selectivity in enzyme inhibition . Secondary amines (e.g., cyclopentylamino) are less basic than primary amines (e.g., butylamino), affecting pH-dependent solubility .
Carboxylic Acid vs. Ester/Carboxaldehyde: The benzoic acid group in the target compound facilitates hydrogen bonding and ionic interactions, critical for binding to enzymes (e.g., glutamine synthetase) . Propanoic acid () offers a shorter carbon chain, possibly reducing steric hindrance compared to benzoic acid. Ethyl ester () and carboxaldehyde () derivatives are precursors for prodrugs or synthetic intermediates, lacking direct bioactivity .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound () improves aqueous solubility compared to neutral analogues like ethyl esters .
Biological Activity
3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid, with CAS number 1187590-66-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity by reviewing existing literature, including case studies and research findings.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazo[1,2-a]pyridine moiety is known for its role in various pharmacological activities, including anti-cancer and anti-inflammatory effects.
Interaction with Biological Targets
Research indicates that compounds containing imidazo[1,2-a]pyridine structures can inhibit key enzymes and receptors involved in disease processes. For instance, studies have shown that related compounds can act as inhibitors of protein kinases, which are crucial in signaling pathways associated with cancer cell proliferation .
Anticancer Activity
A study conducted on similar compounds demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Activity
Another aspect of interest is the anti-inflammatory potential of this compound. Research has indicated that similar structures can inhibit the expression of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies
-
Case Study on Anticancer Efficacy
- A recent investigation focused on the anticancer properties of a closely related compound showed promising results in reducing tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing bioactivity.
-
Case Study on Inflammatory Response
- In vitro studies using macrophage cell lines treated with the compound demonstrated a marked reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid, and what analytical methods validate its purity?
Methodological Answer: The compound is synthesized via a multi-step approach:
Imidazo[1,2-a]pyridine Core Formation : Use a Buchwald-Hartwig amination to introduce the cyclopentylamine group at position 3 of the imidazo[1,2-a]pyridine scaffold .
Bromination : Introduce bromine at position 6 using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to room temperature) .
Carboxylic Acid Functionalization : Couple the brominated intermediate with a benzoic acid derivative via Suzuki-Miyaura cross-coupling, employing Pd(PPh₃)₄ as a catalyst .
Validation :
Q. Q2. How can researchers assess the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis spectroscopy (λ_max = 270–290 nm for imidazo[1,2-a]pyridine derivatives) .
- Stability :
- Chemical Stability : Incubate in PBS at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Photostability : Expose to UV light (254 nm) and analyze by TLC for byproduct formation .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Methodological Answer:
- Variable Substituents : Modify the cyclopentylamino group (e.g., replace with cyclohexyl or adamantyl) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Substitute the bromine atom with CF₃ or Cl to evaluate halogen bonding contributions .
- In Vitro Assays :
Q. Q4. What experimental strategies resolve contradictions between computational predictions and observed bioactivity data?
Methodological Answer:
- Docking vs. Experimental IC₅₀ Discrepancies :
- Solubility-Bioactivity Paradox :
- Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance membrane permeability while retaining activity .
Q. Q5. How can crystallization challenges for X-ray diffraction studies be addressed?
Methodological Answer:
Q. Q6. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- Rodent Models : Administer IV/PO doses (1–10 mg/kg); collect plasma for LC-MS/MS analysis (t₁/₂, C_max, AUC) .
- Toxicity :
Methodological Challenges
Q. Q7. How can researchers mitigate side reactions during bromination of the imidazo[1,2-a]pyridine core?
Methodological Answer:
- Controlled Stoichiometry : Use 1.05 equivalents of NBS to avoid over-bromination .
- Low-Temperature Quenching : Add reaction mixture to ice-cold Na₂S₂O₃ to terminate excess bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
